molecular formula C6H7ClN2O2 B078948 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one CAS No. 14628-57-0

4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Cat. No. B078948
M. Wt: 174.58 g/mol
InChI Key: OGHGGBMXRUJBAF-UHFFFAOYSA-N
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Patent
US05123952

Procedure details

295 g of 30% strength sodium methylate solution was added to 293 g (1.64 mol) of 4,5-dichloro-1-methyl-6-pyridazone in 690 ml of methanol in such a manner that a temperature of 30° C. was not exceeded. After cooling and stirring for 12 hours at 25° C., the precipitate which had formed was filtered off, washed and dried. There was obtained 241 g (84.3%) of 5-chloro-4-methoxy-1-methyl-6-pyridazone of melting point 189°-191° C.
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
293 g
Type
reactant
Reaction Step One
Quantity
690 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[C:5]1[CH:6]=[N:7][N:8]([CH3:13])[C:9](=[O:12])[C:10]=1[Cl:11]>CO>[Cl:11][C:10]1[C:9](=[O:12])[N:8]([CH3:13])[N:7]=[CH:6][C:5]=1[O:2][CH3:1] |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
293 g
Type
reactant
Smiles
ClC=1C=NN(C(C1Cl)=O)C
Name
Quantity
690 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirring for 12 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitate which had formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=C(C=NN(C1=O)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 241 g
YIELD: PERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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